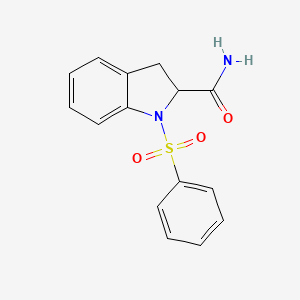

1-(Phenylsulfonyl)indoline-2-carboxamide

描述

Structural Context within the Indoline (B122111) and Indole (B1671886) Carboxamide Families

The core of 1-(phenylsulfonyl)indoline-2-carboxamide is the indoline nucleus, which is a saturated bicyclic heterocyclic amine. This indoline structure is the reduced form of the more common indole ring system. The key structural features of this compound are:

Indoline Core: A bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. Unlike indole, the five-membered ring in indoline is saturated. This saturation imparts a non-planar, three-dimensional geometry to the molecule.

Phenylsulfonyl Group at Position 1: The nitrogen atom of the indoline ring is substituted with a phenylsulfonyl (-SO₂Ph) group. This group is known to be a strong electron-withdrawing group and can influence the electronic properties and conformational flexibility of the indoline ring. It can also participate in various non-covalent interactions with biological macromolecules.

Carboxamide Group at Position 2: A primary carboxamide (-CONH₂) group is attached to the second position of the indoline ring. The amide functionality is a common pharmacophore in many drugs, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets.

The presence of the phenylsulfonyl group at the nitrogen atom significantly impacts the chemical properties of the indoline ring, making the N-H proton of the parent indoline unavailable and influencing the reactivity of the rest of the molecule. The carboxamide at the 2-position provides a key site for potential interactions with biological receptors.

Significance of Indoline and Indole Scaffolds in Drug Discovery and Medicinal Chemistry

Both indoline and its unsaturated counterpart, indole, are considered "privileged scaffolds" in drug discovery. This designation is due to their ability to serve as a core structure for a wide range of biologically active compounds that can interact with multiple receptor types.

Indole Scaffold: The indole nucleus is a fundamental component of many natural products, neurotransmitters (e.g., serotonin), and a vast number of approved drugs. Its versatile structure allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including:

Anticancer

Antiviral

Antimicrobial

Anti-inflammatory

Antihypertensive

Indoline Scaffold: The indoline structure, while less common than indole, is also found in numerous natural products and synthetic compounds with significant medicinal value. nih.gov The saturation of the pyrrole (B145914) ring in indoline provides a more flexible, three-dimensional structure compared to the planar indole ring. This non-planarity can be advantageous for fitting into the binding sites of specific biological targets. Drugs containing the indoline scaffold have been developed for various therapeutic areas, including oncology and cardiovascular diseases. nih.gov The bioisosteric replacement of an indole ring with an indoline scaffold is a strategy sometimes employed in medicinal chemistry to improve pharmacokinetic properties or to explore different binding interactions. researchgate.netnih.gov

The general significance of these scaffolds is underscored by their prevalence in numerous clinically used drugs.

Overview of Research Trajectories for this compound and its Related Derivatives

Direct research focusing exclusively on this compound is limited in publicly available literature. However, research on structurally related compounds provides insights into the potential research trajectories for this scaffold. The primary areas of investigation for analogous structures fall into several categories:

Anticancer Activity: A significant body of research on indole and indoline derivatives focuses on their potential as anticancer agents. For instance, derivatives of indoline-2-carboxylic acid N-(substituted)phenylamide have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. nih.govresearchgate.net The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as kinases or histone deacetylases.

Enzyme Inhibition: The 1-phenylsulfonyl group, in combination with the indole or indoline nucleus, has been explored for its ability to target specific enzymes. For example, 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles have been investigated as potent histone deacetylase (HDAC) inhibitors, a class of enzymes involved in epigenetic regulation and a target for cancer therapy.

Neurological and Inflammatory Disorders: Indole-2-carboxamide derivatives have been studied for their potential in treating neurological and inflammatory conditions. Research into substituted 1H-indole-2-carboxamides has identified allosteric modulators of the cannabinoid CB1 receptor, which has implications for various neurological and physiological processes. nih.govnih.gov Furthermore, certain indole-2-carboxamide derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. acs.org

Infectious Diseases: The indole-2-carboxamide scaffold has also been a template for the development of agents against infectious diseases. For example, derivatives have been optimized for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease.

Based on these related studies, the research trajectories for this compound and its derivatives are likely to explore similar therapeutic areas. The combination of the indoline core, the phenylsulfonyl group, and the carboxamide functionality provides a rich scaffold for the design of novel therapeutic agents with a wide range of potential applications.

Structure

3D Structure

属性

IUPAC Name |

1-(benzenesulfonyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)21(19,20)12-7-2-1-3-8-12/h1-9,14H,10H2,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQJSINOYDNGLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenylsulfonyl Indoline 2 Carboxamide and Its Analogues

General Synthetic Routes for Indoline-2-carboxamides

The construction of the indoline-2-carboxamide scaffold is a critical step in the synthesis of the target compound. This is typically achieved through multistep sequences starting from readily available precursors, with the final amide bond formation being a key transformation.

Multistep Synthesis from 2-Indolinecarboxylic Acid Precursors

A common and direct approach to indoline-2-carboxamides involves the use of 2-indolinecarboxylic acid as a key intermediate. This precursor can be synthesized through various methods, including the reduction of indole-2-carboxylic acid. For instance, (S)-(-)-indoline-2-carboxylic acid can be synthesized from L-2-bromophenylalanine. chemicalbook.com The synthesis involves flushing a reactor with argon, followed by heating the reaction mixture to 80°C. chemicalbook.com After complete conversion, the mixture is cooled and extracted. chemicalbook.com

Once the 2-indolinecarboxylic acid is obtained, it can be converted to the corresponding carboxamide. One method involves the activation of the carboxylic acid, for example, with isobutyl chloroformate, followed by ammonolysis with ammonia (B1221849) gas. Subsequent deprotection of any protecting groups, such as an N-Boc group, yields the desired indoline-2-carboxamide. clockss.org

Amide Coupling Reactions in Indoline-2-carboxamide Synthesis

Amide coupling reactions are fundamental to the synthesis of indoline-2-carboxamides from their corresponding carboxylic acid precursors. These reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. A variety of coupling reagents have been developed for this purpose, each with its own advantages.

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), often used in conjunction with additives such as hydroxybenzotriazole (B1436442) (HOBt) to suppress side reactions and reduce racemization. nih.govnih.govfishersci.co.uk The reaction is typically carried out in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF). nih.govnih.gov

Other effective coupling systems include phosphonium (B103445) salts like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and uronium salts like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.govpeptide.com These reagents are known for their high efficiency and are often employed in the synthesis of complex amides. nih.govpeptide.com The choice of coupling reagent and reaction conditions can be tailored based on the specific substrates and desired outcome.

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive(s) | Base | Common Solvents |

|---|---|---|---|

| EDC·HCl | HOBt | DIPEA, TEA | CH2Cl2, DMF |

| DCC | DMAP | - | Apolar solvents (e.g., DCM) |

| HATU | - | DIPEA | DMF |

| BOP | - | DIPEA | DCM |

| PyBOP | - | DIPEA | DMF, CH2Cl2 |

Approaches for the Synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carboxamide

The synthesis of the indole (B1671886) analogue, 1-(phenylsulfonyl)-1H-indole-2-carboxamide, serves as a crucial pathway, as the indoline (B122111) target can be obtained through subsequent reduction of the indole ring.

Reaction of Indole-2-carboxylic Acid with Phenylsulfonyl Chloride

A direct method for the preparation of the N-phenylsulfonylated indole precursor involves the reaction of indole-2-carboxylic acid with phenylsulfonyl chloride. This reaction typically requires a base to facilitate the sulfonylation of the indole nitrogen. The resulting 1-(phenylsulfonyl)-1H-indole-2-carboxylic acid can then be subjected to amide coupling reactions as described previously to yield 1-(phenylsulfonyl)-1H-indole-2-carboxamide.

Alternatively, the synthesis can commence with the protection of the indole nitrogen with the phenylsulfonyl group, followed by the introduction of the carboxamide functionality at the C2-position. For example, indole can be treated with benzenesulfonyl chloride under basic conditions. nih.gov The resulting 1-(phenylsulfonyl)-1H-indole can then be functionalized at the 2-position. A common strategy involves lithiation at the C2-position followed by reaction with a suitable electrophile to introduce a carboxylic acid or a precursor to the carboxamide group.

Functionalization Strategies for the Indoline/Indole Core

The indole nucleus is a versatile scaffold that allows for a wide range of functionalization reactions. beilstein-journals.orgnih.gov While the C2 and C3 positions of the indole ring are inherently more reactive towards electrophilic substitution, various strategies have been developed to achieve site-selective functionalization at other positions, including the benzene (B151609) core (C4 to C7). chim.itnih.gov

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce substituents onto the indole ring. nih.gov For instance, a bromo-substituted indole can be coupled with a boronic acid derivative to form a new carbon-carbon bond. nih.gov Directed metalation, where a directing group guides a metal to a specific position for subsequent reaction with an electrophile, is another powerful tool for regioselective functionalization. rsc.org

Derivatization at the N1-Position (Sulfonylation)

The introduction of the phenylsulfonyl group at the N1-position of the indoline or indole ring is a key step in the synthesis of the target compound. This is typically achieved through N-sulfonylation, a well-established transformation in organic synthesis.

The most common method for N-sulfonylation involves the reaction of the N-H bond of the indoline or indole with a sulfonyl chloride, such as phenylsulfonyl chloride, in the presence of a base. nih.govrsc.org The base serves to deprotonate the nitrogen, generating a more nucleophilic species that readily reacts with the electrophilic sulfonyl chloride. A variety of bases can be used, including tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as potassium carbonate. nih.govrsc.org The reaction is typically carried out in an aprotic solvent.

In some cases, alternative sulfonylation agents can be employed. For instance, N-sulfonylation of amines and related compounds has been achieved using p-toluenesulfonyl chloride (p-TsCl) in the presence of atomized sodium under sonic conditions. researchgate.net

Formation of the Carboxamide Moiety at C2

The conversion of the carboxylic acid at the C2 position of the indoline ring into a carboxamide is a pivotal step in the synthesis of 1-(phenylsulfonyl)indoline-2-carboxamide and its analogues. This transformation is most commonly achieved through amide coupling reactions, where the indoline-2-carboxylic acid is activated and subsequently reacted with a primary or secondary amine. acs.orgarkat-usa.org A diverse array of coupling reagents has been employed to facilitate this reaction, each with its own advantages in terms of yield, reaction conditions, and suppression of side reactions. nih.gov

Commonly used coupling agents include:

Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI or WSC.HCl) is frequently used, often in combination with additives like hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and minimize racemization. nih.govnih.gov

Uronium/Onium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are highly effective activators of the carboxyl group. acs.orgnih.govnih.gov These reactions are typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). nih.govnih.gov

Other Reagents: 1,1'-Carbonyldiimidazole (CDI) is another reagent that activates the carboxylic acid for subsequent reaction with an amine or hydrazine (B178648) hydrate. nih.gov Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like oxalyl chloride, which then readily reacts with an amine to form the desired carboxamide. acs.orgnih.gov

The choice of solvent and base is critical for the success of the coupling reaction. Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (B95107) (THF). nih.govnih.govmdpi.com

| Reagent Class | Specific Reagent | Typical Additives/Base | Reference |

|---|---|---|---|

| Carbodiimides | EDCI (WSC.HCl) | HOBt, DMAP, DIPEA | nih.govnih.gov |

| Uronium/Onium Salts | TBTU | DIPEA | acs.org |

| BOP | DIPEA, Triethylamine | nih.govnih.govnih.gov | |

| Imidazole Derivatives | CDI | Ammonia, Hydrazine Hydrate | nih.gov |

| Acid Halide Precursors | Oxalyl Chloride | - | acs.orgnih.gov |

Stereoselective Synthesis Approaches for Indoline-2-carboxamide Enantiomers

The C2 position of the indoline ring is a stereocenter, making the development of stereoselective synthetic methods crucial for accessing enantiomerically pure indoline-2-carboxamides.

One direct approach involves starting the synthesis from enantiomerically pure precursors. Both (R)- and (S)-2-indolinecarboxylic acid are commercially available, allowing for a straightforward synthesis of the corresponding carboxamide enantiomers via standard coupling procedures. acs.org

Modern catalytic methods offer highly efficient routes to chiral indolines. A notable example is the highly diastereo- and enantioselective synthesis of 2,3-disubstituted indolines using a copper hydride (CuH)-based catalytic system. acs.org This method provides access to functionalized cis-2,3-disubstituted indolines in high yield and enantioselectivity under mild conditions. acs.org

Chemoenzymatic strategies have also proven effective. Racemic indolines, prepared through methods like the Fischer indolization followed by diastereoselective reduction, can be resolved using kinetic resolution. nih.gov The enzyme Candida antarctica lipase (B570770) type A, in particular, has demonstrated excellent stereodiscrimination for a variety of racemic 2,3-disubstituted indolines. nih.gov

Novel Synthetic Routes for Indoline/Indole Carboxamide Derivatives

The development of novel synthetic routes allows for the creation of a diverse range of indoline and indole carboxamide derivatives with various substitution patterns, which is essential for medicinal chemistry and materials science. nih.gov

Several classic and modern synthetic strategies are employed to construct the core indole or indoline ring before its elaboration into the final carboxamide product:

Fischer Indole Synthesis: This long-standing method can be adapted for modern applications. For instance, the Japp-Klingermann reaction followed by Fischer-indole synthesis using diazonium salts and substituted β-ketoesters allows for the introduction of substituents at the 3-position of the indole ring. nih.gov

Hemetsberger Indole Synthesis: This route provides access to 4-substituted indoles. The synthesis commences with the reaction between an o-tolualdehyde and ethyl 2-azidoacetate to form an azido (B1232118) acrylate, which then undergoes thermolysis to furnish the 4-substituted indole core. nih.gov

Rhodium-Catalyzed Cyclization: A versatile method for constructing substituted indoles involves the rhodium-catalyzed cyclization of a vinylazide. acs.org The vinylazide precursor is typically formed from the reaction of methyl azidoacetate with an aldehyde. acs.org

Sonogashira Coupling/Cyclization: The N-phenylsulfonyl moiety can be introduced early in the synthesis. One approach involves the Sonogashira coupling of N-(2-iodophenyl)benzenesulfonamide with an appropriate alkyne, such as propargyl alcohol. nih.gov The resulting intermediate undergoes a one-pot cyclization to yield the [1-(phenylsulfonyl)-1H-indol-2-yl]methanol, which can be further oxidized and converted to the carboxamide. nih.gov

These methods provide access to a wide array of substituted indole-2-carboxylates, which serve as key intermediates that are subsequently reduced to the indoline and converted to the target carboxamides via the coupling methods described previously. clockss.org

| Synthetic Method | Key Reaction | Position of Substitution | Reference |

|---|---|---|---|

| Japp-Klingermann/Fischer-Indole Synthesis | Reaction of diazonium salts and β-ketoesters | 3-position | nih.gov |

| Hemetsberger Indole Synthesis | Thermolysis of an azido acrylate | 4-position | nih.gov |

| Rhodium-Catalyzed Cyclization | Cyclization of a vinylazide | Various | acs.org |

| Sonogashira Coupling/Cyclization | Coupling of 2-iodoaniline (B362364) derivative with an alkyne | N1 and C2 | nih.gov |

Structure Activity Relationship Sar Studies of 1 Phenylsulfonyl Indoline 2 Carboxamide Derivatives

SAR of Indoline-2-carboxamide Derivatives as Specific Biological Modulators

Indoline-2-carboxamide derivatives have emerged as versatile scaffolds for the development of various biological modulators, including enzyme inhibitors and receptor antagonists. The inherent structural features of the indoline (B122111) nucleus, combined with the hydrogen bonding capabilities of the carboxamide group, allow these compounds to interact with a range of biological targets.

Research into related scaffolds, such as indoline-2-carboxylic acid N-(substituted)phenylamide derivatives, has provided foundational SAR insights. These studies have demonstrated that the indoline moiety can serve as a crucial pharmacophore, with modifications to the N1-position significantly impacting biological outcomes. For instance, the introduction of a Boc group at the N1-position of indoline-2-carboxamides has been shown to yield compounds with notable cytotoxicity against various cancer cell lines. This highlights the importance of the substituent at this position for modulating biological activity.

Furthermore, the development of N-(2-aminoalkyl)-1-(arylsulfonyl)indoline-3-carboxamides as 5-HT6 receptor antagonists underscores the potential of N-sulfonylated indolines as potent biological modulators. Although this example pertains to an indoline-3-carboxamide, the principles of N-arylsulfonyl substitution influencing receptor affinity are highly relevant to the 2-carboxamide (B11827560) isomers.

Impact of Substituents on the Indoline/Indole (B1671886) Core (e.g., 5'-position, 3'-position, 4'-position, 6'-position, 7'-position)

Substitutions on the aromatic ring of the indoline core play a critical role in fine-tuning the biological activity of 1-(phenylsulfonyl)indoline-2-carboxamide derivatives. The electronic and steric properties of these substituents can influence the molecule's binding affinity, selectivity, and pharmacokinetic properties.

Studies on analogous indole-2-carboxamides have shown that substitutions at the 5'-position are particularly influential. For example, in a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position was found to enhance potency. nih.govnih.gov Small alkyl groups at the C3 position were also preferred, indicating that this position is sensitive to steric bulk. nih.gov

While direct SAR data for substitutions on the this compound core is limited, inferences can be drawn from related indoline structures. For instance, in a series of indoline-based IDO1 inhibitors, the substitution pattern on the indoline ring was crucial for activity. These findings suggest that positions such as 5' and 6' on the indoline core of this compound are key areas for modification to optimize biological activity.

Table 1: Impact of Indoline/Indole Core Substituents on Biological Activity (Analogous Series)

| Compound Series | Position of Substitution | Substituent | Effect on Activity | Biological Target |

| 1H-Indole-2-carboxamides | 5' | Chloro/Fluoro | Enhanced Potency nih.govnih.gov | CB1 Receptor |

| 1H-Indole-2-carboxamides | 3' | Small Alkyl (H, Me) | Preferred for Activity nih.gov | CB1 Receptor |

| Indoline Derivatives | Core Modifications | Varied | Crucial for Potency | IDO1 |

Role of the Phenylsulfonyl Moiety in Modulating Biological Activity

The N-phenylsulfonyl group is a key feature of the this compound scaffold, significantly impacting its conformational properties and biological interactions. This group can act as a hydrogen bond acceptor and its phenyl ring can engage in various interactions, including π-π stacking and hydrophobic interactions with biological targets.

Influence of the Carboxamide Group Modifications and Linker Exploration

The carboxamide group at the 2-position of the indoline core is a vital interaction point, capable of forming key hydrogen bonds with biological targets. Modifications to this group, or the exploration of different linkers between the carboxamide and other parts of the molecule, can significantly alter biological activity.

In studies of related indole-2-carboxamides, the carboxamide functionality was found to be essential for activity. nih.gov Replacement of the carboxamide with other groups often leads to a loss of potency, highlighting its importance as a pharmacophoric feature.

Exploration of different substituents on the amide nitrogen has been a common strategy to modulate activity. For example, in the case of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives, the nature of the phenylamide substituent was a key determinant of cytotoxicity. This indicates that the group attached to the carboxamide nitrogen in this compound is a critical handle for SAR exploration.

Table 2: Influence of Carboxamide Group Modifications on Biological Activity (Analogous Series)

| Compound Series | Modification | Effect on Activity | Biological Target |

| 1H-Indole-2-carboxamides | Replacement of carboxamide | Loss of Activity nih.gov | CB1 Receptor |

| Indoline-2-carboxylic acid N-(substituted)phenylamides | Varied phenylamide substituents | Modulated Cytotoxicity | Cancer Cell Lines |

Comparative SAR: Indoline vs. Indole Scaffolds

The choice between an indoline and an indole scaffold can have a significant impact on the biological and pharmacological properties of a molecule. The indoline core is saturated at the 2- and 3-positions, resulting in a non-planar, more flexible structure compared to the planar and aromatic indole ring. This difference in geometry and flexibility can lead to altered binding modes and potencies.

In general, the indole scaffold is more prevalent in approved drugs and has been more extensively studied. However, the indoline scaffold has gained increasing interest due to its unique three-dimensional structure, which can offer advantages in terms of selectivity and physicochemical properties. For instance, the greater conformational flexibility of the indoline ring can allow for optimal interactions with a binding site that may not be possible with the rigid indole core.

While direct comparative SAR studies between this compound and its indole analogue are not extensively documented, the principles of scaffold hopping from indole to indoline are well-established in medicinal chemistry. Such a modification can lead to significant changes in biological activity, selectivity, and pharmacokinetic profiles, making the indoline scaffold a valuable alternative in drug discovery.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) on Molecular Orbitals and Geometry

While specific Density Functional Theory (DFT) studies on 1-(phenylsulfonyl)indoline-2-carboxamide are not extensively detailed in the available literature, valuable insights into its likely geometry can be inferred from crystallographic studies of closely related analogs. For instance, the crystal structure of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde reveals key geometrical parameters that computational models like DFT would aim to predict and analyze. nih.gov

Experimental data for this analog shows a distorted tetrahedral geometry around the sulfur atom of the phenylsulfonyl group, with O-S-O and N-S-C bond angles of approximately 120.63° and 104.80°, respectively. nih.gov A significant feature is the relative orientation of the two main ring systems; the phenyl ring of the phenylsulfonyl moiety is substantially twisted out of the plane of the indole (B1671886) ring system, subtending a dihedral angle of 76.24°. nih.gov Furthermore, the nitrogen atom within the indole ring exhibits a slight pyramidalization. nih.gov

DFT calculations on such structures typically corroborate these experimental findings and provide further electronic details. mdpi.commdpi.com These calculations can map the distribution of frontier molecular orbitals (HOMO and LUMO), identifying regions susceptible to nucleophilic and electrophilic attack, which is crucial for understanding molecular reactivity. mdpi.com

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method has been instrumental in elucidating the binding modes of N-arylsulfonyl-indole-2-carboxamide derivatives with various biological targets.

One significant application has been in the study of these compounds as inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for type II diabetes. nih.govmdpi.comnih.gov Docking studies revealed that these inhibitors bind effectively within the FBPase active site, with key interactions involving amino acid residues such as Met18, Gly21, Gly26, Leu30, and Thr31. nih.govnih.gov These interactions are considered crucial for the potent binding of this class of inhibitors. nih.govnih.gov

The table below summarizes the key protein targets and interacting residues identified through molecular docking studies for the N-arylsulfonyl-indole-2-carboxamide scaffold.

| Target Protein | Key Interacting Residues | Reference |

| Fructose-1,6-bisphosphatase (FBPase) | Met18, Gly21, Gly26, Leu30, Thr31 | nih.govnih.gov |

These docking simulations provide a structural basis for the observed inhibitory activity and guide further structural modifications to enhance potency and selectivity. acs.orgebi.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. For the N-arylsulfonyl-indole-2-carboxamide series, three-dimensional QSAR (3D-QSAR) studies have been performed to understand the structural requirements for potent FBPase inhibition. nih.govmdpi.comnih.gov

These studies employed methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The resulting models demonstrated good predictive power, indicating their reliability for guiding the design of new inhibitors. nih.govnih.gov The statistical robustness of these models is evidenced by their high cross-validated correlation coefficient (q²) and conventional correlation coefficient (R²) values. nih.govnih.gov

The table below presents the statistical parameters for the 3D-QSAR models developed for N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors.

| Model | q² | R² | r²_pre | Reference |

| CoMFA | 0.709 | 0.979 | 0.932 | nih.govnih.gov |

| CoMSIA | 0.716 | 0.978 | 0.890 | nih.govnih.gov |

These QSAR models provide contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity, offering a clear roadmap for optimizing the lead compounds. researchgate.netbenthamdirect.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of ligand-receptor complexes. In the context of N-arylsulfonyl-indole-2-carboxamide derivatives, MD simulations have been used to validate the binding poses obtained from molecular docking studies and to assess the stability of the ligand-protein interactions. nih.govmdpi.comnih.gov

Studies on the interaction of these inhibitors with FBPase have shown that the docked compounds can bind stably to the enzyme under dynamic conditions, behaving similarly to the native ligand. nih.govnih.gov These simulations confirm that the key interactions identified in docking studies are maintained over time, reinforcing the proposed binding model and supporting the rational design of these molecules as effective FBPase inhibitors. nih.govnih.gov

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach has been successfully applied in the study of N-arylsulfonyl-indole-2-carboxamide derivatives to discover novel FBPase inhibitors. nih.govmdpi.comnih.gov

A pharmacophore model was generated based on the structural features of known potent inhibitors. nih.gov This model typically includes features such as hydrophobic centers, hydrogen bond donors, hydrogen bond acceptors, and aromatic rings. nih.gov For this specific class of compounds, key features were identified in the indole ring, the aromatic sulfonyl ring, the imino group, and the carbonyl and sulfonyl groups. nih.gov The best pharmacophore model was then used as a 3D query to perform virtual screening of compound databases, which successfully identified several new hit compounds. nih.govnih.gov This demonstrates the utility of pharmacophore modeling as an effective tool for identifying novel and potent inhibitors based on the this compound scaffold. nih.govnih.gov

Biological Activities and Pharmacological Investigations of 1 Phenylsulfonyl Indoline 2 Carboxamide and Its Derivatives Focus on Targets and Mechanisms

Enzyme Inhibition Profiles

Fructose-1,6-bisphosphatase (FBPase) Inhibition

Fructose-1,6-bisphosphatase (FBPase) is a critical enzyme in the gluconeogenesis pathway, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.gov A series of N-arylsulfonyl-4-arylamino-indole-2-carboxamide derivatives have been identified as potent FBPase inhibitors. nih.govmdpi.com

Through extensive SAR studies, researchers have optimized the indole-2-carboxamide scaffold to achieve high inhibitory activity. nih.gov For instance, compound Cpd118, sodium (7-chloro-4-((3-methoxyphenyl)amino)-1-methyl-1H-indole-2-carbonyl) [(4-methoxyphenyl)sulfonyl)amide], demonstrated potent inhibition of human liver FBPase with an IC50 value of 0.029 µM. nih.gov This class of inhibitors is noted for its high selectivity against other AMP-binding enzymes. nih.gov Molecular simulation studies, including 3D-QSAR modeling and molecular docking, have been employed to understand the SAR and mechanism of action. dntb.gov.uanih.gov These computational studies suggest that amino acid residues such as Met18, Gly21, Gly26, Leu30, and Thr31 within the FBPase binding site are crucial for the effective binding of these inhibitors. nih.gov The inhibitors are believed to act allosterically, binding to the AMP allosteric site. caymanchem.com

Table 1: FBPase Inhibitory Activity of Selected 1-(Phenylsulfonyl)indoline-2-carboxamide Derivatives

| Compound | Modifications | IC50 (µM) |

|---|---|---|

| Cpd118 | 7-chloro, 4-((3-methoxyphenyl)amino), 1-methyl, N-((4-methoxyphenyl)sulfonyl) | 0.029 |

HIV-1 Reverse Transcriptase (RT) Inhibition (Non-nucleoside inhibitors)

Derivatives of 1-(phenylsulfonyl)indole-2-carboxamide have been extensively investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. acs.orgx-mol.com These compounds bind to an allosteric site on the RT enzyme, inducing conformational changes that inhibit its function. frontiersin.org The indolylarylsulfones (IASs) are a classic example of this class of NNRTIs. nih.gov

One of the early and potent compounds in this class is 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, which inhibits the HIV-1 RT enzyme and viral replication in the low nanomolar range. x-mol.com This compound showed improved potency against wild-type RT and key mutant strains like K103N and Y181C when compared to other NNRTIs. x-mol.com Further SAR studies focused on introducing various substituents to the indole-2-carboxamide. For example, new IAS derivatives with cyclic substituents at the indole-2-carboxamide, linked via a methylene (B1212753) or ethylene (B1197577) spacer, have demonstrated potent inhibition of wild-type HIV-1 replication. nih.gov Molecular docking studies have suggested that a hydrogen bond interaction between the nitrogen atom of the carboxamide chain and the amino acid residue Glu138 is important for binding. nih.gov Other modifications, such as introducing sulfonamide groups linked by an alkyl diamine chain, have been explored to improve the safety profiles of these inhibitors. nih.gov

Table 2: Anti-HIV-1 Activity of Selected Indole-2-carboxamide Derivatives

| Compound Class | Key Feature | Activity |

|---|---|---|

| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | Core Scaffold | Low nanomolar inhibition of HIV-1 RT x-mol.com |

| Indolylarylsulfones (IASs) | Cyclic substituents at carboxamide | Potent inhibitors of WT HIV-1 replication nih.gov |

| Sulfonamide IAS derivatives | Sulfonamide groups with alkyl diamine chain | Significant inhibitory activity towards wild-type HIV-1 nih.gov |

Cholinesterase (AChE and BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.gov The 1-(phenylsulfonyl)-1H-indole scaffold has been utilized to design multifunctional ligands that target cholinesterases. nih.gov

Researchers have designed and synthesized series of compounds that act as cholinesterase inhibitors with distinct mechanisms. nih.gov For instance, a tacrine (B349632) derivative of this scaffold was found to be a reversible inhibitor of both AChE and BChE, with IC50 values of 8 nM and 24 nM, respectively. nih.gov In contrast, another derivative incorporating a rivastigmine-derived phenyl N-ethyl-N-methylcarbamate fragment acted as a selective, pseudo-irreversible inhibitor of BChE with an IC50 of 455 nM. nih.gov The mechanism for pseudo-irreversible inhibitors involves the carbamoylation of a serine residue in the catalytic site of the cholinesterase. uj.edu.pl Molecular modeling studies have been used to understand how linker flexibility and substitutions on attached fragments (like benzylamine) can enhance inhibitory potencies by allowing optimal interactions within the active site gorge of the enzymes. uj.edu.pl

Table 3: Cholinesterase Inhibitory Activity of Selected 1-(Phenylsulfonyl)-1H-indole Derivatives

| Compound | Target Enzyme(s) | IC50 (nM) | Mechanism |

|---|---|---|---|

| Tacrine derivative | AChE & BChE | 8 (AChE), 24 (BChE) | Reversible |

| Rivastigmine-derived derivative | BChE | 455 | Pseudo-irreversible |

Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition

Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) family, is implicated in various human diseases. nih.govresearchgate.net The 1H-indole-2-carboxamide scaffold has been identified as a promising starting point for the development of potent ASK1 inhibitors. nih.gov

Structural optimization and SAR studies have led to the development of compounds with potent anti-ASK1 kinase activity. nih.gov For example, through optimization of a hit compound, a novel indole-2-carboxamide derivative was developed that displayed strong inhibitory effects on ASK1. nih.govresearchgate.net The mechanism of action for these inhibitors involves repressing the phosphorylation of the ASK1-p38/JNK signaling pathways. nih.govresearchgate.net Inhibition of ASK1 has been shown to suppress the overexpression of inflammatory cytokines. nih.govresearchgate.net

Table 4: ASK1 Inhibitory Profile

| Scaffold | Mechanism | Biological Effect |

|---|---|---|

| 1H-indole-2-carboxamide | Represses phosphorylation of ASK1-p38/JNK signaling pathways nih.govresearchgate.net | Suppresses overexpression of inflammatory cytokines nih.govresearchgate.net |

Glycogen (B147801) Phosphorylase (GP) Inhibition

Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, and its inhibition is a therapeutic target for type 2 diabetes. researchgate.netnih.gov Substituted N-(indole-2-carbonyl) amides have been identified as a class of GP inhibitors. nih.gov

These inhibitors are known to bind to a novel allosteric site at the dimer interface of the enzyme, known as the indole (B1671886) site. nih.gov The inhibitory effect of these compounds on liver phosphorylase is often synergistic with glucose. nih.gov A novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative has been identified as a potent inhibitor of the brain-type glycogen phosphorylase (PYGB) with an IC50 of 90.27 nM. mdpi.commdpi.com This compound was found to be more selective for the brain isoform over the liver (PYGL) and muscle (PYGM) isoforms. mdpi.com The mechanism involves inhibiting the breakdown of glycogen to glucose-1-phosphate. nih.gov

Table 5: Glycogen Phosphorylase Inhibitory Activity

| Compound | Target Isoform | IC50 (nM) | Binding Site |

|---|---|---|---|

| 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative | PYGB (Brain) | 90.27 | Allosteric indole site |

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., hCA IX and XII)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. tandfonline.com The tumor-associated isoforms, hCA IX and hCA XII, are targets for anticancer therapies. unifi.it Novel series of indole-based benzenesulfonamides have been designed and evaluated as potential CA inhibitors. researchgate.net

These inhibitors typically feature a sulfonamide group as a zinc-binding moiety. researchgate.net The indole nucleus serves as a scaffold for further substitutions to achieve isoform selectivity. unifi.it Studies have shown that certain indole-based benzenesulfonamides exhibit potent, nanomolar-range inhibition against hCA IX and XII. researchgate.netnih.gov For example, some indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids have shown Kᵢ values in the low nanomolar range against hCA XII. nih.gov The selectivity of these compounds varies, with some showing preference for the tumor-associated isoforms over the cytosolic isoforms hCA I and II. researchgate.net

Table 6: Carbonic Anhydrase Inhibitory Activity of Selected Indole-based Sulfonamides

| Compound Class | Target Isoform(s) | Kᵢ Range (nM) |

|---|---|---|

| Indole-based benzenesulfonamides | hCA IX & hCA XII | Potent, nanomolar inhibition researchgate.net |

| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | hCA XII | 10 - 41.9 nih.gov |

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen-receptor-positive breast cancer. It catalyzes the final step in estrogen biosynthesis. The inhibition of this enzyme is a key therapeutic strategy. Novel sulfonamide derivatives featuring an indole nucleus have been synthesized and evaluated as aromatase inhibitors. mdpi.comebi.ac.uk Molecular docking studies have shown that the indole group and the sulfonamide linker of the most active compounds interact with key residues within the aromatase active site, highlighting the effectiveness of combining these chemical features to enhance target engagement. mdpi.com

Research has led to the identification of several indole aryl sulfonamide derivatives with significant aromatase inhibitory activity. ebi.ac.uk A quantitative structure-activity relationship (QSAR) model has indicated that high values of hydrogen bond donors (HBD) and low levels of hydrogen bond acceptors (HBA) are principal requirements for potent inhibition. ebi.ac.uk

| Compound ID | Structure | Aromatase Inhibitory Activity (IC₅₀) | Reference |

| Compound 1 | Indole sulfonamide derivative | 0.16 µM | mdpi.com |

| Compound 3 | Indole sulfonamide derivative | Sub-micromolar range | mdpi.com |

| Compound 9 | Indole sulfonamide derivative | Sub-micromolar range | mdpi.com |

| Compound 10 | Indole sulfonamide derivative | Sub-micromolar range | mdpi.com |

| Compound 13 | Indole sulfonamide derivative | Sub-micromolar range | mdpi.com |

| Compound 14 | Indole sulfonamide derivative | Sub-micromolar range | mdpi.com |

Receptor Modulatory Actions

The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor (GPCR) that has been implicated in a variety of physiological processes. Allosteric modulation of CB1 represents a sophisticated approach to fine-tuning the receptor's function. nih.gov Indole-2-carboxamide derivatives have been identified as a significant class of CB1 allosteric modulators. nih.govnih.gov These compounds can bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids bind. This interaction can either enhance or diminish the binding and/or efficacy of orthosteric ligands. realmofcaring.org

The prototypical allosteric modulator from this class, ORG27569, has been shown to increase the binding of CB1 agonists while acting as an inhibitor of agonist-induced Gαi protein coupling. nih.govrealmofcaring.org Structure-activity relationship (SAR) studies have revealed that the indole ring is crucial for high binding affinity to the allosteric site. nih.govscite.aiacs.org Furthermore, substituents at the C3 position of the indole ring have a profound impact on the allosteric effects of the ligand. nih.govscite.aiacs.org Through structural modifications, a potent CB1 allosteric modulator, 11j, was identified, which demonstrated a high binding cooperativity factor and potent antagonism of agonist-induced GTPγS binding. nih.govscite.aiacs.org

| Compound | Key Structural Features | Effect on Agonist Binding | Functional Activity | Reference |

| ORG27569 | 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Enhances | Inhibits agonist-induced Gαi protein coupling | nih.govrealmofcaring.org |

| 11j | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | High positive cooperativity | Potent antagonist of agonist-induced GTPγS binding | nih.govscite.aiacs.org |

| ICAM-a | 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Enhances | Negative modulatory effects on G-protein coupling | nih.gov |

| ICAM-b | 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Strong positive cooperativity | Induced β-arrestin-mediated ERK signaling | nih.gov |

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a pivotal role in adipogenesis, glucose homeostasis, and inflammation. mdpi.com A series of N-sulfonyl-2-indole carboxamides has been synthesized and shown to bind to PPAR-γ. nih.gov Optimization of this chemical series led to the identification of compound 4q, a potent PPAR-γ binding agent with an IC₅₀ of 50 nM. nih.gov

Starting from the structure of Telmisartan, another series of indole derivatives was identified as potent and selective PPAR-γ modulators. nih.gov X-ray crystallography of one of these compounds bound to the PPAR-γ ligand-binding domain provided insights into the molecular interactions driving this affinity. nih.gov Furthermore, indole-based derivatives have been developed as partial agonists of PPAR-γ, which can inhibit the phosphorylation of serine 273, a key event in insulin (B600854) resistance, without the side effects associated with full agonists. nih.gov

| Compound Series | Lead Compound/Example | Binding Affinity (IC₅₀) | Potential Application | Reference |

| N-sulfonyl-2-indole carboxamides | 4q | 50 nM | Osteoporosis | nih.gov |

| Indole derivatives based on Telmisartan | 7b | Not specified | Diabetes | nih.gov |

| Indole partial agonists | WO91A | 16.7 nM | Diabetes | nih.gov |

The 5-HT6 receptor, a serotonin (B10506) receptor subtype almost exclusively expressed in the central nervous system, is a promising target for the treatment of cognitive deficits associated with Alzheimer's disease and other neurological disorders. nih.gov A significant number of 5-HT6 receptor ligands are based on an indole scaffold. nih.gov

Derivatives of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole have been designed as potent 5-HT6 receptor ligands. nih.gov One such compound, 25 , was identified as a potent and selective 5-HT6 receptor antagonist. nih.gov In vivo studies demonstrated its pro-cognitive and antidepressant-like properties. nih.gov The procognitive effects of 5-HT6 receptor antagonists are often attributed to their ability to increase the release of acetylcholine (B1216132) and glutamate (B1630785) in the cortex and limbic regions. nih.gov Another series of N-arylsulfonylindole derivatives also showed high binding affinity for the 5-HT6 receptor, with compound 4j being a particularly potent antagonist. nih.gov

| Compound | Chemical Class | Binding Affinity (pKᵢ) | Functional Activity | Reference |

| 25 | N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Not specified | Potent and selective antagonist | nih.gov |

| 4b | N-arylsulfonylindole | 7.87 | Antagonist | nih.gov |

| 4g | N-arylsulfonylindole | 7.73 | Antagonist | nih.gov |

| 4j | N-arylsulfonylindole | 7.83 | Potent antagonist (IC₅₀ = 32 nM) | nih.gov |

The EphA2 receptor, a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family, is often overexpressed in various cancers and contributes to metastatic disease. nih.govnih.gov This makes it an attractive target for cancer therapeutics. nih.gov A new class of L-β-homotryptophan conjugates bearing arylsulfonyl substituents at the indole nitrogen has been designed to target the EphA2 receptor by inhibiting protein-protein interactions. nih.gov

An extensive structure-activity relationship (SAR) analysis indicated that a bulky, lipophilic moiety at the indole nitrogen is crucial for improving potency at the EphA2 receptor. nih.gov A 1-(4-(trifluoromethyl)phenyl)sulfonyl derivative, named UniPR1454, was discovered to be a potent and competitive EphA2 antagonist. This compound was shown to inhibit ephrin-A1 dependent signaling and reduce the proliferation of a glioblastoma cell line. nih.gov

| Compound | Key Structural Feature | Mechanism of Action | Biological Effect | Reference |

| UniPR1454 | 1-(4-(trifluoromethyl)phenyl)sulfonyl derivative | Potent and competitive EphA2 antagonist | Inhibits ephrin-A1 dependent signals; reduces glioblastoma cell proliferation | nih.gov |

Glucokinase (GK) plays a central role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver. nih.govscienceopen.com Small-molecule glucokinase activators (GKAs) that bind to an allosteric site on the enzyme have the potential to be novel treatments for type 2 diabetes. nih.gov These activators increase the enzyme's affinity for glucose and its maximal catalytic rate, thereby stimulating insulin secretion and hepatic glucose uptake. nih.gov

While the core structure of this compound has not been explicitly reported as a glucokinase activator, related indole structures have been investigated for this purpose. For instance, a patent describes indole-3-carboxamide derivatives as glucokinase activators useful for increasing insulin secretion. google.com This suggests that the broader indole carboxamide scaffold has potential for the development of GKAs, although specific research on this compound derivatives in this context is less defined in the available literature. The development of dual-acting GKAs, such as dorzagliatin, which target both the pancreas and the liver, represents a significant advancement in this area. mdpi.com

| Compound Class | Target | Mechanism | Therapeutic Potential | Reference |

| Indole-3-carboxamides | Glucokinase | Allosteric activation, increasing insulin secretion | Type 2 Diabetes | google.com |

| Dual-acting GKAs (e.g., dorzagliatin) | Pancreatic and hepatic glucokinase | Allosteric activation | Type 2 Diabetes | mdpi.com |

Estrogen Receptor Alpha (ER-α) Inhibition

The estrogen receptor alpha (ER-α) is a crucial target in the treatment of hormone-dependent breast cancer. mdpi.comnih.gov While the core indole structure is found in various ER-α inhibitors, specific research on this compound's direct activity is not extensively detailed in the provided literature. However, studies on related indole derivatives highlight the potential of this scaffold. For instance, hydroxy-2-phenylindoles with N-benzylation have demonstrated high binding affinities for the estrogen receptor. nih.gov Furthermore, computational in-silico studies of indole-chalcone derivatives have been used to explore binding interactions with the ER-α active site, suggesting that the indole nucleus is a viable pharmacophore for targeting this receptor. eco-vector.com These related findings underscore the potential for appropriately substituted indoline (B122111) carboxamides to interact with ER-α, though direct experimental evidence for the 1-phenylsulfonyl substituted variant remains to be fully elucidated.

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2) Dual Inhibition

Certain derivatives of indole-2-carboxamide have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), two key proteins involved in cancer cell proliferation and survival. A series of 5-substituted-3-ethylindole-2-carboxamides demonstrated significant antiproliferative activity against four different cancer cell lines, with mean GI₅₀ values ranging from 37 nM to 193 nM. nih.govnih.gov

The most potent compounds from this series were further evaluated for their specific inhibitory effects on EGFR and CDK2. nih.govnih.gov The results showed that these compounds could inhibit EGFR with IC₅₀ values in the nanomolar range, comparable to the reference drug erlotinib. nih.govmdpi.com Select compounds also showed potent inhibition of CDK2. nih.govnih.gov This dual-inhibition mechanism is a promising strategy in cancer therapy as it can simultaneously block key signaling pathways that drive tumor growth.

Table 1: EGFR and CDK2 Inhibitory Activities of Selected Indole-2-Carboxamide Derivatives

| Compound | Mean GI₅₀ (nM) | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 5g | 55 | - | 33 ± 04 | nih.govnih.gov |

| 5i | 49 | Potent Inhibitor | Potent Inhibitor | nih.govnih.gov |

| 5j | 37 | Potent Inhibitor | Potent Inhibitor | nih.govnih.gov |

| 5c | - | - | 46 ± 05 | nih.govnih.gov |

| 5d | - | 89 ± 6 | - | mdpi.com |

| 5e | - | 93 ± 8 | - | mdpi.com |

| Erlotinib (Ref.) | 33 | 80 / 80 ± 5 | - | nih.govnih.govmdpi.com |

Antiparasitic Mechanisms

Activity against Intracellular Amastigote Forms of Trypanosoma cruzi

The indole core structure has been a key focus in the development of novel agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govacs.orgnih.gov High-content screening of compound libraries identified indole-containing molecules as active against the clinically relevant intracellular amastigote forms of the parasite. nih.govacs.org

Medicinal chemistry efforts led to the optimization of a series of substituted indoles, including 1H-indole-2-carboxamides. These compounds were tested in cell-based assays using T. cruzi Tulahuen LacZ intracellular amastigotes. nih.govacs.org Potent compounds from this series demonstrated significant antiparasitic activity, with pEC₅₀ values greater than 6.0 considered ideal for a good hit. nih.govacs.org Despite promising in vitro potency and advancement to in vivo studies, challenges related to drug metabolism and pharmacokinetic (DMPK) properties ultimately led to the discontinuation of this specific series' optimization. nih.gov Nevertheless, the research established the indole-2-carboxamide scaffold as a valid starting point for anti-Chagas drug discovery. nih.govacs.org

Anti-inflammatory Pathways (e.g., TNF-α and IL-6 production inhibition)

Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play a central role in various inflammatory diseases. frontiersin.orgmdpi.com Derivatives of N-substituted indoles have been investigated as inhibitors of these key mediators. In one study, conjugates of indole and aminophenyl morpholinone were screened for their ability to inhibit TNF-α and IL-6 in microglial cells. nih.gov

The most effective compound identified in this series significantly reduced the lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6 by 71% and 53%, respectively. nih.gov The mechanism of action was further explored, revealing an inhibition of the nuclear translocation of NF-κB and AP-1, key transcription factors involved in the inflammatory response. nih.gov These findings suggest that the indole nucleus can be functionalized to produce potent anti-inflammatory agents that target critical cytokine pathways. nih.gov

Antiproliferative Mechanisms

Beyond EGFR/CDK2 inhibition, indole derivatives exhibit antiproliferative effects through various other mechanisms. The 1-(phenylsulfonyl)-1H-indole moiety has been utilized as a key intermediate in the synthesis of compounds designed to target tubulin polymerization. nih.gov Tubulin-targeting agents are a cornerstone of cancer chemotherapy, and derivatives that can overcome common resistance mechanisms are of high clinical interest. nih.gov

Antiviral Mechanisms (General, beyond HIV-1 RT)

The indole scaffold is a versatile platform for the development of broad-spectrum antiviral agents. A variety of indole-2-carboxylate (B1230498) derivatives have been synthesized and tested for activity against a panel of both DNA and RNA viruses, including influenza A and B, herpes simplex virus-1 (HSV-1), and Coxsackie B3 (Cox B3) virus. nih.govnih.govresearchgate.net

The antiviral activity is determined by the cytopathic effect (CPE) inhibitory assay, with results often expressed as an IC₅₀ (the concentration required to inhibit virus replication by 50%) and a Selectivity Index (SI), which compares the cytotoxic concentration to the effective antiviral concentration. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the indole ring can significantly influence potency and the spectrum of activity. nih.govnih.gov For instance, certain compounds showed potent inhibitory activity against influenza A with an IC₅₀ of 7.53 µmol/L, while others were highly active against Cox B3 virus with an SI value of 17.1. nih.govnih.gov These studies demonstrate the broad potential of indole derivatives as general antiviral agents. nih.govnih.govresearchgate.net

Table 2: Antiviral Activity of Selected Indole-2-Carboxylate Derivatives

| Virus Strain | Compound | IC₅₀ (µmol/L) | SI | Reference |

|---|---|---|---|---|

| Influenza A (A/FM/1/47) | 14f | 7.53 | 12.1 | nih.gov |

| Cox B3 | 8f | - | 17.1 | nih.gov |

Antioxidant Mechanisms (e.g., Superoxide (B77818) anion inhibition, lipid peroxidation inhibition)

A review of published scientific literature did not yield specific studies investigating the antioxidant mechanisms, such as superoxide anion inhibition or lipid peroxidation inhibition, for the compound this compound. Research has yet to focus on the potential for this specific molecule to act as a chain-breaking antioxidant or to inhibit oxidative damage through related pathways.

Anti-aggregation Properties (e.g., against amyloid-beta and tau proteins)

There is currently no specific information available in the scientific literature detailing the anti-aggregation properties of this compound. Investigations into its potential to inhibit the aggregation of key proteins implicated in neurodegenerative diseases, such as amyloid-beta and tau proteins, have not been reported. While other indole derivatives have been explored for these properties, data on this particular phenylsulfonylated indoline compound is absent.

Other Investigated Biological Activities of Indoline/Indole Carboxamides

While specific data on this compound is limited in the previously mentioned areas, the broader chemical classes of indoline and indole carboxamides have been the subject of extensive pharmacological investigation, revealing a wide range of biological activities.

Antitubercular Activity: Indole-2-carboxamides have emerged as a promising class of agents against Mycobacterium tuberculosis (Mtb). acs.orgnih.gov Structure-activity relationship (SAR) studies on an initial hit, an indole-2-carboxamide analog, revealed that substitutions at the 4- and 6-positions of the indole ring with chloro, fluoro, or cyano groups could significantly enhance metabolic stability. acs.orgnih.gov Further research identified that the mycobacterial membrane protein large 3 (MmpL3) transporter is a likely target for this class of compounds. rsc.org One study highlighted a derivative, compound 8g, which showed potent activity against the drug-sensitive Mtb H37Rv strain with a minimum inhibitory concentration (MIC) of 0.32 μM and exhibited high selectivity over mammalian cells, suggesting minimal cytotoxicity. rsc.org

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Indole-2-carboxamides | Mycobacterium tuberculosis (Mtb) | Substitutions on the indole ring improve metabolic stability and activity. | acs.orgnih.gov |

| Indoleamide Analogues | MmpL3 transporter in Mtb | Compound 8g displayed a high potency (MIC = 0.32 μM) against drug-sensitive Mtb. | rsc.org |

Antiproliferative and Antitumor Activity: The indole-2-carboxamide scaffold is a versatile framework in cancer drug discovery. nih.gov Numerous derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. nih.govmdpi.com Certain compounds have demonstrated potent, multi-target activity, inhibiting key kinases involved in cancer progression such as EGFR, VEGFR-2, and BRAFV600E. mdpi.com For example, one study identified compound Va as having superior inhibitory activity against EGFR (IC₅₀ = 71 ± 06 nM) compared to the reference drug erlotinib. mdpi.com Another series of indole-2-carboxamides showed significant antiproliferative action against breast (MCF-7), pancreas (Panc-1), colon (HT-29), and epithelial (A-549) cancer cell lines, with activity linked to the induction of apoptosis. nih.gov Research has also specifically targeted pediatric brain tumors, with certain indole-2-carboxamides showing potent inhibitory activity against pediatric glioblastoma (GBM) cells. rsc.orgnih.gov

| Compound Series | Target Cell Lines | Mechanism/Key Findings | Reference |

|---|---|---|---|

| Indole-based derivatives (Va-i) | Various cancer cell lines | Potent antiproliferative activity (GI₅₀ ranging from 26 nM to 86 nM); dual or multikinase inhibition (EGFR, BRAFV600E). | mdpi.com |

| Indole-2-carboxamides (5a-k, 6a-c, 7) | MCF-7, Panc-1, HT-29, A-549 | Effective suppression of EGFR and CDK2; induction of apoptosis. | nih.gov |

| Indole-2-carboxamides (8a, 8c, 8f, 12c) | KNS42 (pediatric GBM) | Selective antitumour profiles against malignant brain tumours. | nih.gov |

Antiparasitic Activity: A series of novel indoline-2-carboxamides were identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanसोmiasis (HAT), also known as sleeping sickness. acs.org A screening of a focused protease library led to the discovery of this class of compounds. Subsequent optimization resulted in derivatives with potent antiproliferative activity, excellent pharmacokinetic properties, and the ability to achieve full cures in a stage 1 mouse model of the disease, demonstrating their potential as brain-penetrant therapeutics for this central nervous system disorder. acs.org

Cannabinoid Receptor Modulation: The indole-2-carboxamide scaffold has been identified as a viable template for developing allosteric modulators for the cannabinoid type 1 receptor (CB1). acs.org Allosteric modulators offer a nuanced way to control receptor activity compared to traditional agonists or antagonists. Research into the structure-activity relationships of these compounds has revealed key requirements for their interaction with the CB1 receptor, including specific substitutions on the indole ring and the length of linkers within the molecule. acs.org These findings are crucial for designing future therapeutic agents targeting the endocannabinoid system for various CNS disorders. acs.org

TRPV1 Agonism: Indole-2-carboxamides have also been investigated as novel and selective agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation research. mdpi.com Certain derivatives were found to effectively modulate TRPV1, showing promise for the development of new analgesic and anti-inflammatory agents. mdpi.com

Advanced Research Considerations and Future Directions

Design Principles for Novel Indoline-2-carboxamide Analogs

The development of novel analogs of 1-(phenylsulfonyl)indoline-2-carboxamide is guided by established medicinal chemistry principles aimed at exploring new chemical space and improving biological activity. Key design strategies include Structure-Activity Relationship (SAR) exploration, scaffold hopping, and fragment-based design.

Structure-Activity Relationship (SAR) Guided Design: A primary strategy involves systematic modification of the core scaffold to probe the chemical requirements for biological activity. For the related indole-2-carboxamide class, SAR studies have revealed critical insights. For instance, modifications at the 5-position of the indole (B1671886) ring have shown that small, aliphatic, electron-donating groups like methyl or cyclopropyl (B3062369) can be favorable for potency, whereas electron-withdrawing groups such as halogens may lead to inactive compounds. acs.orgnih.gov Similarly, the nature of the substituent on the carboxamide nitrogen is crucial and can be systematically varied to optimize interactions with the target protein. nih.govnih.gov These principles are directly applicable to the this compound core, where substitutions on the phenylsulfonyl ring, the benzene (B151609) portion of the indoline (B122111), and the carboxamide group can be explored.

Scaffold Hopping and Bioisosteric Replacement: To discover novel intellectual property and potentially improved properties, researchers often employ scaffold hopping, where the core indoline structure is replaced by other heterocyclic systems with similar spatial and electronic features. For example, replacing the indole scaffold with azaindole, benzofuran, or benzimidazole (B57391) has been explored, although in some cases, this has led to a loss of activity, highlighting the importance of the indole core for certain targets. acs.org A more subtle approach is bioisosteric replacement. Moving the amide substituent from the 3-position to the 2-position of the indole ring or replacing the indole core with a 7-azaindole (B17877) scaffold have been shown to be effective strategies for imparting receptor subtype selectivity. mq.edu.au

Fragment-Based Drug Design (FBDD): This technique involves attaching small molecular fragments to the core scaffold to build potent molecules. In the context of developing antitubercular agents, a fragment-based approach using a 4,6-difluoroindole (B180311) scaffold was employed, where different fragments from known anti-TB agents were attached to generate novel compounds with high activity. rsc.org This principle can be applied to the this compound scaffold, using fragments known to interact with a desired target to guide the synthesis of new, potent analogs.

Strategies for Optimizing Potency, Selectivity, and Metabolic Stability

A central goal in drug discovery is the multiparameter optimization of a lead compound. For this compound analogs, this involves a delicate balance of improving potency and selectivity while ensuring the molecule has a suitable metabolic profile for in vivo applications.

Potency and Selectivity Enhancement: Potency is often enhanced by introducing functional groups that form specific, high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target. As seen with related indole-2-carboxamides, simple structural modifications can dramatically influence selectivity. For example, moving the amide substituent from the 3- to the 2-position of an indole core transformed non-selective cannabinoid receptor agonists into potent and selective CB2 receptor agonists. mq.edu.au This highlights how subtle positional changes can exploit differences in the topology of receptor binding sites.

| Compound Modification | Target | Effect on Activity | Reference |

| Move amide from 3- to 2-position of indole | Cannabinoid Receptors | Imparts selectivity for CB2 over CB1 | mq.edu.au |

| Replace indole with 7-azaindole | Cannabinoid Receptors | Imparts selectivity for CB2 over CB1 | mq.edu.au |

| Substitute indole 5-position with small EDGs (e.g., methyl, cyclopropyl) | T. cruzi | Increased potency (pEC50 < 6.2) | acs.orgnih.gov |

| Substitute indole 5-position with EWGs (e.g., halogens) | T. cruzi | Inactive (pEC50 < 4.2) | acs.orgnih.gov |

Improving Metabolic Stability: A compound's therapeutic potential can be limited by rapid metabolic breakdown. High metabolic stability is desirable to ensure sufficient drug exposure and duration of action. researchgate.net Strategies to enhance stability include:

Blocking Sites of Metabolism: Identifying metabolically labile positions (soft spots) and modifying them. This can involve replacing a metabolically susceptible hydrogen atom with a deuterium (B1214612) or fluorine atom, which forms a stronger bond with carbon and can slow down metabolism by cytochrome P450 enzymes. researchgate.net

Exploring Multi-target Ligand Design for Complex Diseases

Complex multifactorial diseases such as cancer, neurodegenerative disorders, and inflammatory conditions are often driven by the dysregulation of multiple biological pathways. nih.gov This has led to a growing interest in multi-target ligands, single molecules designed to modulate two or more distinct targets simultaneously. The indole-2-carboxamide scaffold is well-suited for this approach.

Research has demonstrated the successful design of indole-2-carboxamides as multi-target anticancer agents. By incorporating appropriate pharmacophoric features, researchers have developed compounds that can inhibit multiple protein kinases involved in cancer progression. For example, a series of indole-based derivatives were designed to act as antiproliferative agents by simultaneously inhibiting Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Another study reported indole-2-carboxamides as dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2), inducing apoptosis in cancer cells with high potency. nih.gov

The this compound scaffold provides a rigid and chemically versatile platform for pursuing multi-target strategies. By strategically functionalizing the phenylsulfonyl, indoline, and carboxamide portions of the molecule, it is possible to design ligands that can bridge binding sites or possess the necessary features to interact with multiple, distinct protein targets, offering a potential avenue for more effective therapies for complex diseases.

Integration of Computational and Experimental Approaches in Future Research

Modern drug discovery relies heavily on the synergy between computational (in silico) and experimental methods. This integrated approach accelerates the design-synthesize-test-analyze cycle, making the discovery process more efficient and rational.

Computational Modeling and In Silico Screening: Computer-Aided Drug Design (CADD) plays a crucial role in the development of indoline-2-carboxamide analogs. mdpi.com Molecular docking studies are routinely used to predict the binding modes of designed compounds within the active site of a target protein. nih.govacs.org This provides a structural rationale for observed SAR and helps prioritize which analogs to synthesize. For example, docking studies have been used to elucidate the molecular basis for the observed receptor subtype selectivity of certain indole-2-carboxamides. mq.edu.au Furthermore, quantitative structure-activity relationship (3D-QSAR) models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity, yielding predictive models that can guide the design of more potent molecules. nih.gov

Synergy with Experimental Validation: The hypotheses generated from computational models are then tested through chemical synthesis and biological evaluation. Various synthetic routes have been established for producing indole-2-carboxamide libraries, often involving the coupling of an indole-2-carboxylic acid with a desired amine using peptide coupling reagents like BOP or HCTU. nih.govnih.gov The synthesized compounds are then subjected to a cascade of in vitro biological assays to determine their potency, selectivity, and metabolic properties. The experimental results feed back into the computational models, allowing for their refinement and the start of a new design cycle. This iterative process of computational design followed by experimental validation is a powerful paradigm for efficiently optimizing lead compounds based on the this compound scaffold.

常见问题

Q. What are the most reliable synthetic routes for 1-(Phenylsulfonyl)indoline-2-carboxamide?

A one-pot, two-step solution-phase synthesis is a validated method for indole carboxamide derivatives. Starting from halogenated nitrobenzene precursors, nucleophilic aromatic substitution (SNAr) under basic conditions generates intermediates like 2-cyano-2-(2-nitrophenyl)acetamide. Subsequent reduction and sulfonylation with phenylsulfonyl chloride can yield the target compound. Ensure stoichiometric control during sulfonylation to avoid over-functionalization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm the indoline backbone and sulfonyl group placement. IR spectroscopy can validate carbonyl (C=O) and sulfonyl (S=O) stretches (e.g., ~1700 cm<sup>-1</sup> and ~1350/1150 cm<sup>-1</sup>, respectively). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference spectral data with analogs like 2-oxo-N-phenyl-1-indolinecarboxamide to identify deviations .

Q. What solvent systems are optimal for solubility and stability studies?

The compound shows moderate solubility in DMSO and DMF, with limited stability in protic solvents (e.g., methanol/water mixtures). For long-term storage, use anhydrous DMSO under inert gas (N2/Ar) at –20°C. Pre-screen solubility using UV-Vis spectroscopy at 254 nm to avoid aggregation artifacts .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to minimize byproducts?

Byproducts like bis-sulfonylated indoline often arise from excess sulfonyl chloride. Use a 1.1:1 molar ratio of phenylsulfonyl chloride to indoline-2-carboxamide precursor. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). If bis-sulfonylation occurs, employ selective deprotection with NaOH (0.1 M in THF/H2O) to recover the mono-sulfonylated product .

Q. How should contradictory NMR data (e.g., unexpected coupling patterns) be resolved?

Contradictions may arise from rotational isomers of the sulfonyl group or intramolecular hydrogen bonding. Perform variable-temperature NMR (VT-NMR) in DMSO-<i>d</i>6 from 25°C to 80°C to observe dynamic effects. Compare with computational models (DFT at B3LYP/6-31G* level) to assign conformers. If ambiguity persists, X-ray crystallography provides definitive structural validation .

Q. What strategies are recommended for designing biological activity studies?

Prioritize target-specific assays (e.g., kinase inhibition or GPCR binding) based on structural analogs like indolizinecarboxamides. Use SPR (surface plasmon resonance) for binding affinity quantification. For cellular uptake studies, incorporate photoactivatable moieties (e.g., benzophenone) via carbodiimide coupling, followed by HPLC purification to isolate bioactive conjugates .

Q. How can researchers address discrepancies in IC50 values across different assay platforms?

Variability may stem from differences in cell permeability or assay buffer composition. Standardize protocols using a reference compound (e.g., staurosporine for kinase assays). Validate results with orthogonal methods: compare fluorescence-based assays with radiometric or mass spectrometry-based readouts. Statistical analysis (e.g., Grubbs’ test) identifies outliers .

Methodological Considerations

Q. What analytical techniques are critical for detecting trace impurities?

UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile gradient (5–95% over 10 min) resolves impurities ≤0.1%. For chiral purity, use a Chiralpak IG-3 column with heptane/ethanol (80:20). Quantify impurities against USP-grade reference standards .

Q. How should researchers design stability studies under physiological conditions?

Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours. Identify hydrolytic cleavage products (e.g., free indoline or sulfonic acid) and calculate half-life (t1/2) using first-order kinetics. Adjust functional groups (e.g., electron-withdrawing substituents) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|